molecular formula C19H17BrN2O3 B2860369 Benzofuran-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448064-46-7

Benzofuran-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2860369
CAS No.: 1448064-46-7
M. Wt: 401.26
InChI Key: DOYPLEWDYGLLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked via a methanone group to a piperidine ring substituted with a 3-bromo-2-pyridinyloxy moiety. The benzofuran scaffold contributes aromaticity and rigidity, while the piperidine ring introduces basicity and conformational flexibility. The bromopyridine substituent adds steric bulk and electron-withdrawing effects, which may influence binding interactions in biological systems.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c20-15-5-3-9-21-18(15)24-14-7-10-22(11-8-14)19(23)17-12-13-4-1-2-6-16(13)25-17/h1-6,9,12,14H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYPLEWDYGLLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzofuran-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Mechanism of Action: The exact mechanism of action of Benzofuran-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is still under investigation. it is believed to exert its effects through:

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s 3-bromopyridinyloxy group introduces steric bulk and electron-withdrawing properties, contrasting with the electron-donating 4-methoxybenzyl group in Compound 31 . Bromine’s polarizability may enhance lipophilicity compared to chlorine in Compound 30.

Piperidine Modifications :

  • The target compound’s piperidine ring is functionalized with a pyridinyloxy group, whereas analogs like Compound 22b feature benzoylpiperidines with fluorinated aryl groups. Fluorine substituents (e.g., in 22b) increase electronegativity and metabolic stability .

Molecular Weight and Lipophilicity :

  • The target compound’s higher molecular weight (~400 vs. 336–370 for others) is attributed to the bromine atom and pyridine ring. This may impact solubility and membrane permeability compared to lighter analogs like Compound 31 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.